molecular formula C12H8BrF2NO B2837135 4-(3,5-Difluorophenoxy)-3-bromoaniline CAS No. 1483390-41-5

4-(3,5-Difluorophenoxy)-3-bromoaniline

Cat. No.: B2837135
CAS No.: 1483390-41-5
M. Wt: 300.103
InChI Key: HFHXLPRGRUQOAM-UHFFFAOYSA-N
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Description

4-(3,5-Difluorophenoxy)-3-bromoaniline is an organic compound characterized by the presence of a bromine atom and a difluorophenoxy group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Difluorophenoxy)-3-bromoaniline typically involves multiple steps:

    Nitration of 3,5-Difluoroaniline: The starting material, 3,5-difluoroaniline, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the para position.

    Reduction of Nitro Group: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Bromination: The resulting 4-(3,5-difluorophenoxy)aniline is brominated using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the 3-position.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Difluorophenoxy)-3-bromoaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The aniline group can be oxidized to form quinone derivatives or reduced to form corresponding amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

    Substitution: Formation of substituted anilines or thiophenes.

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of corresponding amines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-(3,5-Difluorophenoxy)-3-bromoaniline has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.

    Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.

    Industrial Chemistry: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-(3,5-Difluorophenoxy)aniline: Lacks the bromine atom, making it less reactive in substitution reactions.

    3-Bromoaniline: Lacks the difluorophenoxy group, resulting in different electronic properties.

    4-Bromo-3-fluoroaniline: Contains only one fluorine atom, affecting its reactivity and applications.

Uniqueness

4-(3,5-Difluorophenoxy)-3-bromoaniline is unique due to the presence of both a bromine atom and a difluorophenoxy group, which confer distinct reactivity and electronic properties. This combination makes it particularly valuable in the synthesis of complex organic molecules and advanced materials.

Properties

IUPAC Name

3-bromo-4-(3,5-difluorophenoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrF2NO/c13-11-6-9(16)1-2-12(11)17-10-4-7(14)3-8(15)5-10/h1-6H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHXLPRGRUQOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Br)OC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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